molecular formula C10H14O3S B3422185 Isobutyl benzenesulfonate CAS No. 24698-43-9

Isobutyl benzenesulfonate

Cat. No.: B3422185
CAS No.: 24698-43-9
M. Wt: 214.28 g/mol
InChI Key: NFRRFEFZKGNYKS-UHFFFAOYSA-N
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Description

. It is a sulfonic acid ester derived from benzenesulfonic acid and isobutanol. This compound is a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl benzenesulfonate can be synthesized through the reaction of isobutanol with benzenesulfonic acid under appropriate reaction conditions. This reaction typically occurs at room temperature or with heating to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of benzenesulfonic acid with isobutanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Isobutyl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isobutyl benzenesulfonate has a wide range of applications in scientific research and industry due to its unique physical and chemical properties:

Mechanism of Action

The mechanism of action of isobutyl benzenesulfonate involves its role as a sulfonating agent. It can transfer the sulfonate group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

    Benzenesulfonic Acid: An organosulfur compound with the formula C6H6O3S.

    Isobutylbenzene: An organic compound with the formula C10H14.

Uniqueness: Isobutyl benzenesulfonate is unique due to its ability to act as both a reagent and a catalyst in various chemical reactions. Its solubility in organic solvents and relatively low water solubility make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-methylpropyl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-9(2)8-13-14(11,12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRRFEFZKGNYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947636
Record name 2-Methylpropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-18-2, 24698-43-9
Record name Isopropyl benzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, isobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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